2-(8-amino-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)ethanol
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Overview
Description
2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazino[1,2-a][1,3]benzimidazole core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol typically involves the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates. The reaction proceeds under basic conditions, forming highly unstable and reactive 2-alkylideneindolenines, followed by Michael-type addition of α-amino acid methyl esters and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential biological activities.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[8-amino-3,4-dihydropyrazino[1,2-a][1,3]benzimidazol-2(1H)-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones: These compounds share a similar core structure and have been studied for their biological activities
Pyrrolopyrazine derivatives: These compounds also have a pyrazine ring and exhibit various biological properties.
Properties
Molecular Formula |
C12H16N4O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(8-amino-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C12H16N4O/c13-9-1-2-11-10(7-9)14-12-8-15(5-6-17)3-4-16(11)12/h1-2,7,17H,3-6,8,13H2 |
InChI Key |
HKJUZFDQXOIDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)N)CN1CCO |
Origin of Product |
United States |
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